molecular formula C10H13NO2 B13520132 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile,Mixtureofdiastereomers

6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile,Mixtureofdiastereomers

Katalognummer: B13520132
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: LSUSLSZODYGGJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile, Mixture of diastereomers, is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is known for its unique structure, which includes a benzopyran ring system fused with a nitrile group. It is often used as a building block in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

The synthesis of 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable aldehyde with a nitrile in the presence of a base to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile can be compared with other similar compounds, such as:

    6-oxo-octahydro-1H-2-benzopyran-4a-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.

    6-oxo-octahydro-1H-2-benzopyran-4a-carboxylic acid: Contains a carboxylic acid group instead of a nitrile.

    6-oxo-octahydro-1H-2-benzopyran-4a-methyl ester: Features a methyl ester group instead of a nitrile.

The uniqueness of 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile lies in its specific functional groups and the resulting chemical properties .

Eigenschaften

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

6-oxo-3,4,5,7,8,8a-hexahydro-1H-isochromene-4a-carbonitrile

InChI

InChI=1S/C10H13NO2/c11-7-10-3-4-13-6-8(10)1-2-9(12)5-10/h8H,1-6H2

InChI-Schlüssel

LSUSLSZODYGGJN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)CC2(C1COCC2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.